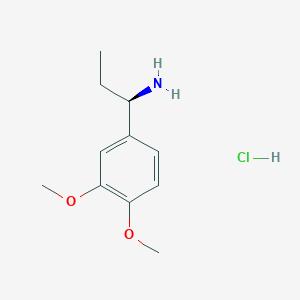
(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride: is a chiral amine compound with a phenethylamine backbone It is characterized by the presence of two methoxy groups attached to the benzene ring and an amine group at the end of the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with a suitable amine, such as ®-1-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride.
Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The amine group can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or quinones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential effects on the central nervous system, including its role as a precursor to neurotransmitters.
Drug Development: It is explored as a potential lead compound for the development of new therapeutic agents.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Material Science: Investigated for its potential use in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a precursor to neurotransmitters, influencing the central nervous system. It may also interact with specific receptors or enzymes, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
(S)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
3,4-Dimethoxyphenethylamine: Lacks the chiral center and has different pharmacological properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A structurally related compound with potential bioactive properties.
Uniqueness: The presence of the chiral center in ®-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride imparts unique stereochemical properties, which can influence its interaction with biological targets and its overall pharmacological profile.
Properties
CAS No. |
2061996-87-8 |
|---|---|
Molecular Formula |
C11H18ClNO2 |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
(1R)-1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3;/h5-7,9H,4,12H2,1-3H3;1H/t9-;/m1./s1 |
InChI Key |
SEUUTSPOQSQOPW-SBSPUUFOSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)OC)OC)N.Cl |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















